molecular formula C19H14Cl2N2O3 B2391021 ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate CAS No. 341927-81-9

ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate

Cat. No. B2391021
CAS RN: 341927-81-9
M. Wt: 389.23
InChI Key: ROWMBTGLPSSCER-UHFFFAOYSA-N
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Description

Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate, also known as DCP-LA, is a synthetic compound that has gained attention for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is not fully understood, but it is believed to involve the activation of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 regulates the expression of antioxidant and detoxifying enzymes, which protect cells from oxidative stress and inflammation. ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has also been shown to modulate the activity of ion channels and transporters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has also been shown to improve mitochondrial function and to increase ATP production. In addition, ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate in lab experiments is its stability and solubility in water and organic solvents. ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is also relatively easy to synthesize and purify. However, one limitation of using ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is its low bioavailability, which may require the use of high doses or alternative delivery methods.

Future Directions

There are several future directions for the research on ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate. One direction is to investigate its potential therapeutic applications in other fields, such as cardiology and gastroenterology. Another direction is to optimize its pharmacokinetics and delivery methods to improve its bioavailability and efficacy. Furthermore, the mechanism of action of ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is synthesized by reacting 2,4-dichlorophenylacetonitrile with ethyl 4-aminobenzoate in the presence of a base and a catalyst. The reaction yields ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate as a yellow crystalline solid with a melting point of 162-164°C.

Scientific Research Applications

Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease. In oncology, ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to modulate immune responses and to have anti-inflammatory effects.

properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)12-4-7-16(8-5-12)23-18(24)14(11-22)9-13-3-6-15(20)10-17(13)21/h3-10H,2H2,1H3,(H,23,24)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWMBTGLPSSCER-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate

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